molecular formula C11H9FN2O2S B2945687 2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 211102-85-1

2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No. B2945687
CAS RN: 211102-85-1
M. Wt: 252.26
InChI Key: UZXJCHMPRJMRFT-UHFFFAOYSA-N
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Description

“2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid” is a complex organic compound. It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the catalytic protodeboronation of alkyl boronic esters has been reported . Additionally, the synthesis of indole derivatives has been documented, which could potentially be relevant given the structural similarities .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The molecular weight of similar compounds has been reported to be around 154.14 and 183.18 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex. For instance, amino acids can undergo a variety of reactions, including reactions with acids, bases, and other organic compounds .


Physical And Chemical Properties Analysis

Amino acids, which this compound is structurally similar to, are known to be colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties. Their solubility depends on polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Pharmaceutical Research Drug Development

The thiazole ring present in “2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid” is a common motif in various drugs due to its bioactive properties. This compound could be explored for its potential efficacy in inhibiting cell growth, similar to related compounds studied for antitumor activities .

Safety And Hazards

Based on the safety data sheets of similar compounds, it’s advised to avoid contact with skin and eyes, avoid breathing dust, mist, or vapors, and to use personal protective equipment. It’s also recommended to store in a well-ventilated place and keep the container tightly closed .

Future Directions

Given the structural complexity and potential biological activity of this compound, future research could focus on further elucidating its synthesis, mechanism of action, and potential applications. Schiff bases, which are structurally similar, are considered a promising class of compounds, suggesting potential future directions for research .

properties

IUPAC Name

2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-7-2-1-3-8(4-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXJCHMPRJMRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid

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